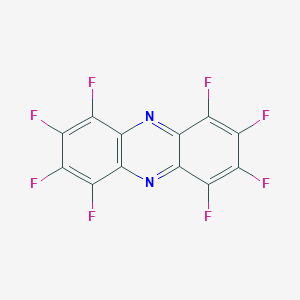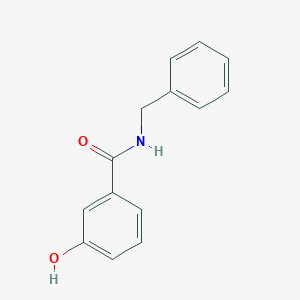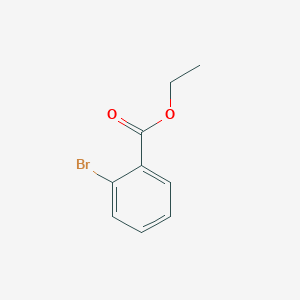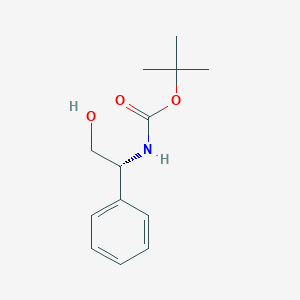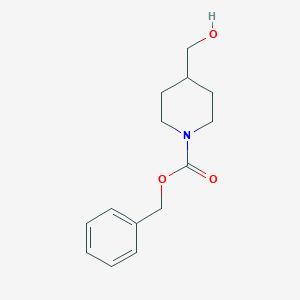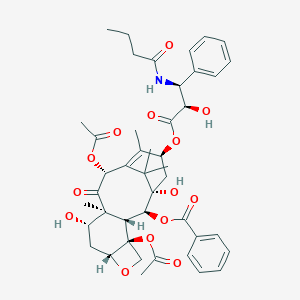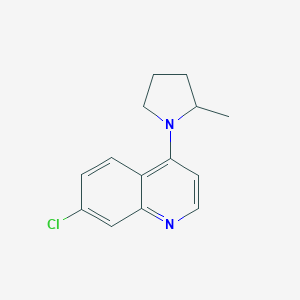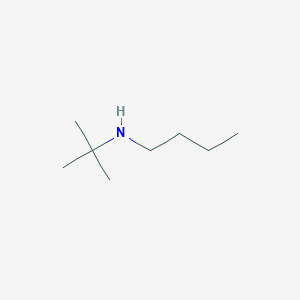
N-tert-Butylbutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butylbutylamine, also known as TBBAm, is an organic compound that belongs to the class of amines. This compound has gained significant attention in scientific research due to its unique chemical properties. The purpose of
Wissenschaftliche Forschungsanwendungen
N-tert-Butylbutylamine has various scientific research applications. It is widely used in the synthesis of pharmaceutical compounds as a building block. It is also used as a catalyst in organic reactions, including the synthesis of polymers, dyes, and agrochemicals. Furthermore, this compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.
Wirkmechanismus
N-tert-Butylbutylamine acts as a nucleophile due to the presence of the amine group. It can react with various electrophiles, such as carbonyl compounds, to form imines and enamines. This reaction is known as reductive amination and is widely used in organic synthesis. Furthermore, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Biochemische Und Physiologische Effekte
N-tert-Butylbutylamine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to an increase in cognitive function and mood enhancement. Furthermore, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-tert-Butylbutylamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it is relatively inexpensive compared to other organic compounds. However, this compound has some limitations, such as its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-tert-Butylbutylamine. One potential area of research is the development of new drugs based on the antimicrobial and antifungal properties of this compound. Furthermore, the use of this compound as a catalyst in organic reactions can be further explored. Additionally, the effects of N-tert-Butylbutylamine on the central nervous system can be studied in more detail to understand its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, N-tert-Butylbutylamine is an organic compound with unique chemical properties that have made it a popular subject of scientific research. This compound has various applications in the synthesis of pharmaceutical compounds, as a catalyst in organic reactions, and as a potential candidate for the development of new drugs. Furthermore, the biochemical and physiological effects of N-tert-Butylbutylamine have been studied extensively, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research of this compound, including the development of new drugs and the exploration of its effects on the central nervous system.
Eigenschaften
CAS-Nummer |
16486-74-1 |
|---|---|
Produktname |
N-tert-Butylbutylamine |
Molekularformel |
C8H19N |
Molekulargewicht |
129.24 g/mol |
IUPAC-Name |
N-tert-butylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-6-7-9-8(2,3)4/h9H,5-7H2,1-4H3 |
InChI-Schlüssel |
VACPZDQXUAOTFR-UHFFFAOYSA-N |
SMILES |
CCCCNC(C)(C)C |
Kanonische SMILES |
CCCCNC(C)(C)C |
Andere CAS-Nummern |
16486-74-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

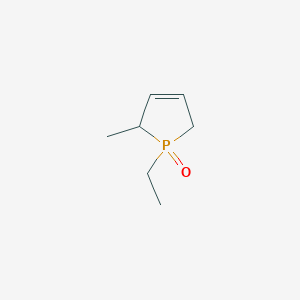
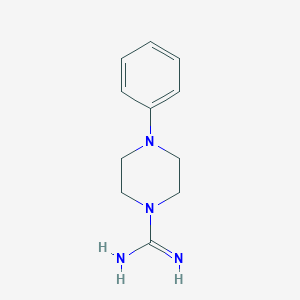
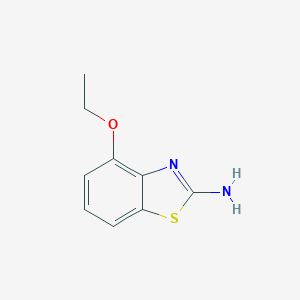
![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)
